5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde

Übersicht

Beschreibung

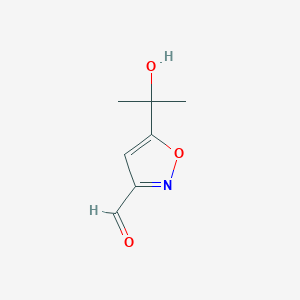

5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of an aldehyde with a primary nitro compound, which leads to the formation of isoxazole derivatives . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The isoxazole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazole derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of isoxazole derivatives, including 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde, in cancer treatment. For instance, a series of isoxazolyl steroids demonstrated significant anti-prostate cancer activity by inhibiting androgen receptor signaling in prostate cancer cell lines such as LNCaP and LAPC-4. These compounds showed competitive inhibition of 5α-reductase and non-competitive inhibition of human microsomal 17β-hydroxylase/C17,20-lyase, indicating their multifaceted mechanism of action against prostate cancer cells .

Neuroprotective Effects

Isoxazole compounds have been investigated for their neuroprotective effects. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The specific mechanisms involve modulation of signaling pathways that regulate cell survival and death .

Modulation of Hemoglobin

The compound has been identified as an allosteric modulator of hemoglobin, which may have implications for conditions such as sickle cell disease and thalassemia. By influencing hemoglobin's oxygen binding properties, it could enhance oxygen delivery in patients suffering from these conditions .

Treatment of Hypertension

Another area of interest is the potential use of isoxazoles in treating hypertension. Compounds with similar structural features have been shown to exhibit vasodilatory effects, suggesting that this compound could also possess similar properties .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, isoxazole derivatives have been found to interact with GABA and glutamate receptors, influencing neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde: Similar structure but with a thiophene ring instead of a hydroxypropan-2-yl group.

3-(2-Methoxyphenyl)isoxazole-5-carbaldehyde: Contains a methoxyphenyl group instead of a hydroxypropan-2-yl group.

Uniqueness

5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxypropan-2-yl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its potential biological activities. The presence of the hydroxyl group enhances its solubility and reactivity, making it a valuable candidate for drug development.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . A study evaluated its effects on various human cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The results demonstrated:

- Inhibition Ratios :

- MCF-7: Moderate inhibition (30% < inhibition < 60%)

- PC-3: High inhibition (> 60% for some derivatives)

Table 1 summarizes the antiproliferative effects observed:

| Cell Line | Compound | Inhibition Ratio (%) |

|---|---|---|

| MCF-7 | 12n | 39.57 |

| PC-3 | 12n | >60 |

| HepG2 | Various | Moderate |

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased apoptosis ratios at higher concentrations.

The mechanism through which this compound exerts its anticancer effects involves the modulation of key signaling pathways. It has been shown to interact with:

- Cytochrome P450 Enzymes : Influencing drug metabolism and clearance.

- Androgen Receptors : Some derivatives have been shown to diminish androgen receptor transcriptional activity, which is crucial in certain cancers.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth, potentially through the disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Studies

- Study on Antiproliferative Effects : A comprehensive study evaluated several derivatives of isoxazole compounds, including this compound. The results highlighted its effectiveness against prostate cancer cells, showing a strong correlation between structure and biological activity .

- Drug Interaction Profiles : Investigations into the pharmacokinetics of this compound revealed that it has low clearance rates in human liver microsomes, indicating potential for significant drug-drug interactions when used in combination therapies .

Eigenschaften

IUPAC Name |

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-7(2,10)6-3-5(4-9)8-11-6/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGJCKHWZCWDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NO1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.